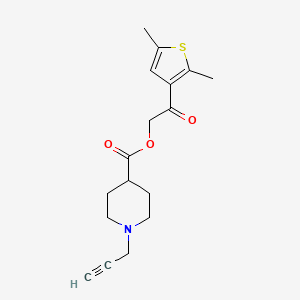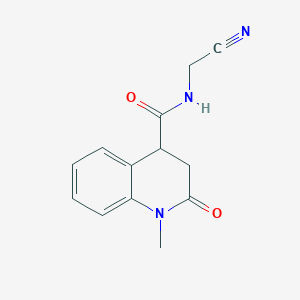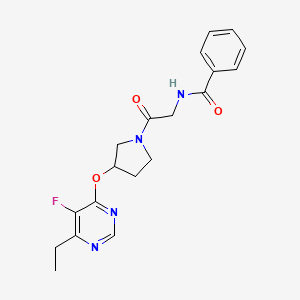![molecular formula C30H35N5O2 B2754944 1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1115420-50-2](/img/structure/B2754944.png)
1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[1,5-a]pyrazin-4-yl . It’s part of a series of compounds that have been developed as Janus Kinase inhibitors . These compounds are used in pharmaceutical compositions and can be combined with other therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of a pyrazolo[1,5-a]pyrimidine scaffold, which is chosen as a pharmacophore for the adenosine receptors . This scaffold is substituted at the 5 position with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrazin-4-yl scaffold . The structure also includes a butoxyphenyl group at the 2 position, a methylbenzyl group attached to a piperidine-4-carboxamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the substitution of the pyrazolo[1,5-a]pyrimidine scaffold at the 5 position with reactive linkers . This is followed by functionalization with a fluorescent moiety to synthesize probes for the adenosine receptors .Applications De Recherche Scientifique
Optical Applications
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which the compound belongs, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them suitable for use in various optical applications.
Fluorescent Molecules
These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They can be used as fluorescent probes in biological and/or optoelectronics applications .
Antimicrobial Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial agents . They could be used in the development of new drugs to combat various microbial infections .
Anticancer Agents
These compounds have also shown potential as anticancer agents . They could be used in the development of new drugs for the treatment of various types of cancer .
Antianxiety Agents
Some drugs with a pyrazolo[1,5-a]pyrimidine scaffold, such as zaleplon and indiplon, are known to have sedative effects . This suggests that the compound could potentially be used in the development of new antianxiety medications .
Anti-proliferative Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as anti-proliferative agents . They could be used in the development of new drugs to inhibit the growth of certain cells or tissues .
Analgesic Agents
These compounds have also shown potential as analgesic agents . They could be used in the development of new drugs for pain relief .
Antioxidant Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as antioxidant agents . They could be used in the development of new drugs to combat oxidative stress .
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O2/c1-3-4-19-37-26-11-9-24(10-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-25(14-17-34)30(36)32-21-23-7-5-22(2)6-8-23/h5-12,15,18,20,25H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPQKYTXPLPDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2754862.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2754868.png)



![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)


![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)


![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)